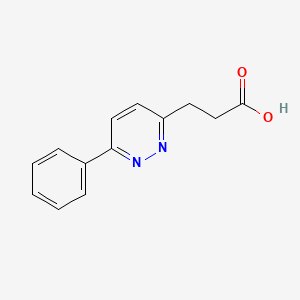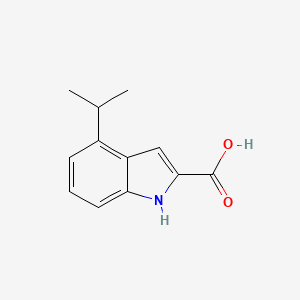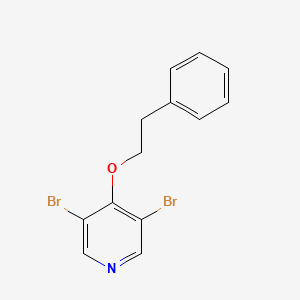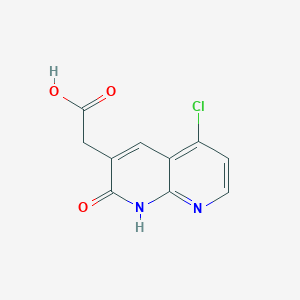
3-(1-Methylbenzimidazol-2-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylbenzimidazol-2-yl)propanal is an organic compound that features a benzimidazole ring substituted with a methyl group at the 1-position and a propanal group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylbenzimidazol-2-yl)propanal typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out under acidic conditions, such as in the presence of hydrochloric acid or polyphosphoric acid, at elevated temperatures . The general steps include:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde to form the benzimidazole ring.
Methylation: The benzimidazole ring is methylated at the 1-position using methyl iodide or a similar methylating agent.
Formylation: The methylated benzimidazole is then subjected to formylation to introduce the propanal group at the 3-position.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methylbenzimidazol-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(1-Methylbenzimidazol-2-yl)propanoic acid.
Reduction: 3-(1-Methylbenzimidazol-2-yl)propanol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Wirkmechanismus
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)propanal is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways involved in inflammation, microbial growth, or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(N-Methylbenzimidazol-2′-yl)-2-Phenylpropane: A similar compound with two benzimidazole rings and a phenyl group, known for its coordination chemistry with metal ions.
2-(1-Methylbenzimidazol-2-yl)ethanol: A related compound with an ethanol group instead of a propanal group, studied for its antimicrobial properties.
Uniqueness
3-(1-Methylbenzimidazol-2-yl)propanal is unique due to the presence of the propanal group, which allows it to undergo specific chemical reactions that other similar compounds may not.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
3-(1-methylbenzimidazol-2-yl)propanal |
InChI |
InChI=1S/C11H12N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,8H,4,7H2,1H3 |
InChI-Schlüssel |
GEDHWUIHNLQAHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13887100.png)





![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)


